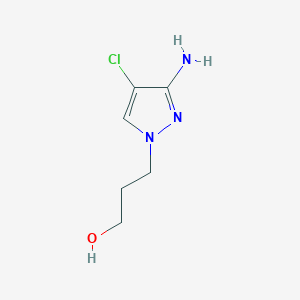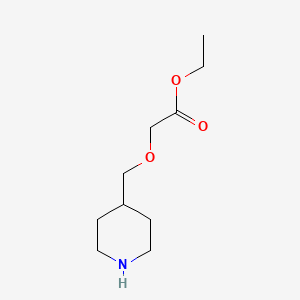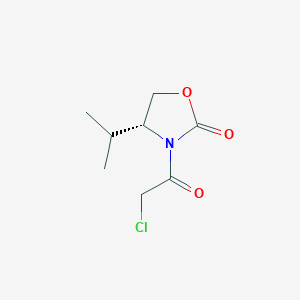![molecular formula C11H24Cl2N2O2 B13521381 2-[4-(Propan-2-yl)piperazin-1-yl]butanoicaciddihydrochloride](/img/structure/B13521381.png)
2-[4-(Propan-2-yl)piperazin-1-yl]butanoicaciddihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride is a chemical compound with the molecular formula C11H22N2O2.2HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring substituted with an isopropyl group and a butanoic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride typically involves the reaction of 4-(Propan-2-yl)piperazine with butanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperazine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 2-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Similar structure with a methyl group instead of an isopropyl group.
Cetirizine ethyl ester dihydrochloride: Contains a piperazine ring with different substituents.
1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-…: Various substituted piperazine derivatives.
Uniqueness
2-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride is unique due to its specific substitution pattern and the presence of both piperazine and butanoic acid moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H24Cl2N2O2 |
|---|---|
Molekulargewicht |
287.22 g/mol |
IUPAC-Name |
2-(4-propan-2-ylpiperazin-1-yl)butanoic acid;dihydrochloride |
InChI |
InChI=1S/C11H22N2O2.2ClH/c1-4-10(11(14)15)13-7-5-12(6-8-13)9(2)3;;/h9-10H,4-8H2,1-3H3,(H,14,15);2*1H |
InChI-Schlüssel |
OSOWSMJDDJBYCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)O)N1CCN(CC1)C(C)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



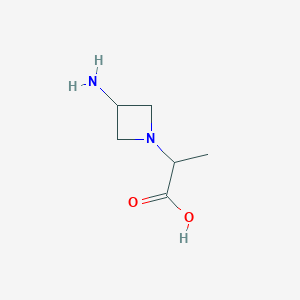
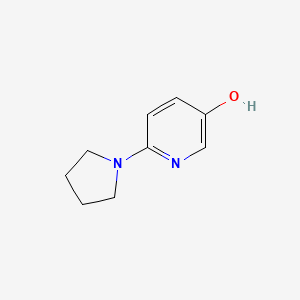

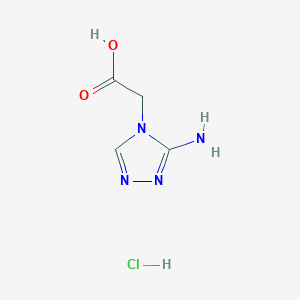

![methyl4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate](/img/structure/B13521344.png)
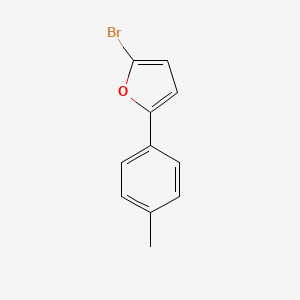
![7-phenylmethoxycarbonyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13521357.png)
